![molecular formula C8H6N2O2 B8256256 Pyrrolo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B8256256.png)

Pyrrolo[1,2-b]pyridazine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

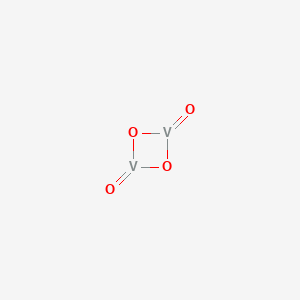

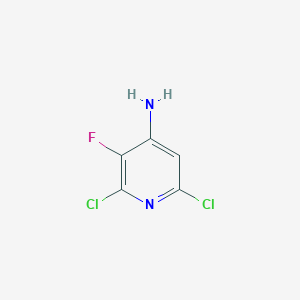

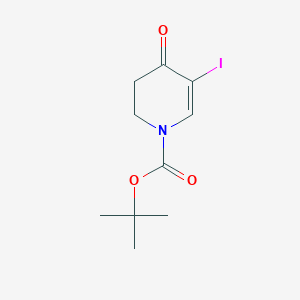

Pyrrolo[1,2-b]pyridazine-3-carboxylic acid is a compound that has been studied for its potential use in the development of Janus kinase (JAK) inhibitors . It is a part of a new class of JAK inhibitors that were discovered using a rationally designed pyrrolo[1,2-b]pyridazine-3-carboxamide scaffold .

Synthesis Analysis

The synthesis of pyrrolo[1,2-b]pyridazine derivatives has been achieved starting from 1,3-diketones involving a Diaza–Wittig reaction as a key step . A convenient strategy was elaborated to access versatile pyridazine derivatives allowing the variation of substituents at position 6 of the heterocyclic ring .Mechanism of Action

Safety and Hazards

While the specific safety and hazards of pyrrolo[1,2-b]pyridazine-3-carboxylic acid are not directly mentioned in the search results, it is generally recommended to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation when handling similar chemical compounds .

Properties

IUPAC Name |

pyrrolo[1,2-b]pyridazine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-8(12)6-4-7-2-1-3-10(7)9-5-6/h1-5H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYLPNSHGWDXNMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C1)C=C(C=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

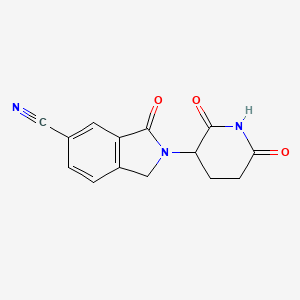

Q1: What is the significance of exploring pyrrolo[1,2-b]pyridazine-3-carboxylic acid derivatives as potential antibacterial agents?

A1: The emergence of bacterial resistance to existing antibiotics poses a serious threat to global health. Therefore, there's a constant need to discover and develop new antibacterial agents with novel mechanisms of action. The research highlights this compound derivatives as a new class of compounds with promising antibacterial activity. [, ] These compounds represent a structural departure from traditional quinolone antibiotics, potentially offering a new approach to combat antibiotic resistance.

Q2: What are the key structural features of this compound derivatives that contribute to their antibacterial activity?

A2: While the provided research doesn't delve into specific structure-activity relationships for this class of compounds, it does highlight the importance of exploring diverse chemical modifications. [] The synthesis and evaluation of various analogs with different substituents on the this compound core are crucial to understand the impact of these modifications on antibacterial potency, spectrum of activity, and potential resistance development. Further research exploring these structure-activity relationships is necessary to optimize the antibacterial properties of these compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(6S,8aS)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-6-yl]methanol](/img/structure/B8256247.png)

![tert-butyl N-[4-(2-aminoethoxy)butyl]carbamate](/img/structure/B8256252.png)

![(3R,4S)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol](/img/structure/B8256290.png)